molecular formula C15H20ClNO B12730036 Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride CAS No. 83823-36-3

Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride

Cat. No.: B12730036
CAS No.: 83823-36-3
M. Wt: 265.78 g/mol
InChI Key: VWHSQQXTBAIAOG-UHFFFAOYSA-N
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Description

Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride: is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperidine ring attached to a benzopyran moiety, forming a unique structure that contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride typically involves the reaction of piperidine with a benzopyran derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Piperidine, 1-((3,4-dihydro-2H-1-benzopyran-3-yl)methyl)-, hydrochloride
  • 1-(2H-1-Benzopyran-3-ylmethyl)piperidine hydrochloride

Comparison: Compared to similar compounds, Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride may exhibit unique properties due to its specific structural configuration. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research. Its unique structure and chemical properties enable a wide range of applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Properties

CAS No.

83823-36-3

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

1-(2H-chromen-3-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C15H19NO.ClH/c1-4-8-16(9-5-1)11-13-10-14-6-2-3-7-15(14)17-12-13;/h2-3,6-7,10H,1,4-5,8-9,11-12H2;1H

InChI Key

VWHSQQXTBAIAOG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=CC=CC=C3OC2.Cl

Origin of Product

United States

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